molecular formula C22H28O4 B12073730 17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

Cat. No.: B12073730
M. Wt: 356.5 g/mol
InChI Key: YMWBUCYVXNFNBN-UHFFFAOYSA-N
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Description

17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one is a complex organic compound with significant importance in various scientific fields. This compound belongs to the class of steroids and is characterized by its intricate structure, which includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one involves multiple steps, typically starting from simpler steroid precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Acetylation: Addition of acetyl groups to form the hydroxyacetyl moiety.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring system through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.

    Substitution: Various substitution reactions can occur, particularly at the hydroxyl and acetyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its role in various biological processes and its interaction with enzymes.

    Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and hormonal treatments.

    Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cortisol: A steroid hormone with similar structural features.

    Prednisolone: A synthetic steroid with anti-inflammatory properties.

    Hydrocortisone: Another steroid hormone used in various medical treatments.

Uniqueness

What sets 17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one apart is its specific hydroxyl and acetyl group arrangement, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-13-10-15-16(20(2)7-4-14(24)11-18(13)20)5-8-21(3)17(15)6-9-22(21,26)19(25)12-23/h4-5,7,11,13,15,17,23,26H,6,8-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWBUCYVXNFNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC=C2C4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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